1-ACETYL-2-[(Z)-1-(5-NITRO-2-FURYL)METHYLIDENE]-1H-INDOL-3-ONE
Overview
Description
Preparation Methods
The synthesis of 1-ACETYL-2-[(Z)-1-(5-NITRO-2-FURYL)METHYLIDENE]-1H-INDOL-3-ONE typically involves the condensation of indole derivatives with nitrofuran aldehydes under specific reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-ACETYL-2-[(Z)-1-(5-NITRO-2-FURYL)METHYLIDENE]-1H-INDOL-3-ONE undergoes various chemical reactions, including:
Scientific Research Applications
1-ACETYL-2-[(Z)-1-(5-NITRO-2-FURYL)METHYLIDENE]-1H-INDOL-3-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ACETYL-2-[(Z)-1-(5-NITRO-2-FURYL)METHYLIDENE]-1H-INDOL-3-ONE involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The indole ring can also bind to specific receptors, modulating biological pathways .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
5-Nitroindole: Shares the nitro group and indole ring, used in various chemical syntheses.
1-ACETYL-2-[(Z)-1-(5-NITRO-2-FURYL)METHYLIDENE]-1H-INDOL-3-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(2Z)-1-acetyl-2-[(5-nitrofuran-2-yl)methylidene]indol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c1-9(18)16-12-5-3-2-4-11(12)15(19)13(16)8-10-6-7-14(22-10)17(20)21/h2-8H,1H3/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNHVCNRJNYZNX-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=O)C1=CC3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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